molecular formula C6H8O3 B14587809 1-(Furan-3-yl)ethane-1,2-diol CAS No. 61063-45-4

1-(Furan-3-yl)ethane-1,2-diol

Cat. No.: B14587809
CAS No.: 61063-45-4
M. Wt: 128.13 g/mol
InChI Key: JDSSSVRENSVVLU-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)ethane-1,2-diol is an organic compound featuring a furan ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the diol functionality, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often employing a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity . Another method involves the enantioselective synthesis using chiral catalysts, which allows for the production of enantiopure 1-(2-furanyl)-1,2-ethanediol .

Industrial Production Methods: Industrial production of this compound typically involves continuous processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furan ring can be hydrogenated under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Results in hydrogenated furan derivatives.

    Substitution: Yields halogenated derivatives or other substituted products.

Scientific Research Applications

1-(Furan-3-yl)ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The diol functionality allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The furan ring provides aromatic stability and can undergo electrophilic substitution reactions, further contributing to its versatility .

Comparison with Similar Compounds

Properties

CAS No.

61063-45-4

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

1-(furan-3-yl)ethane-1,2-diol

InChI

InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2

InChI Key

JDSSSVRENSVVLU-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CO)O

Origin of Product

United States

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